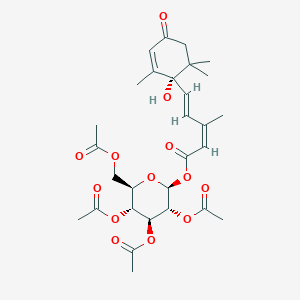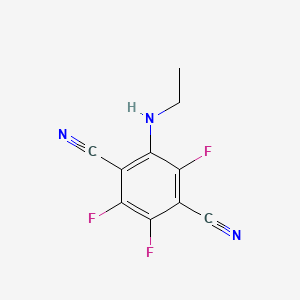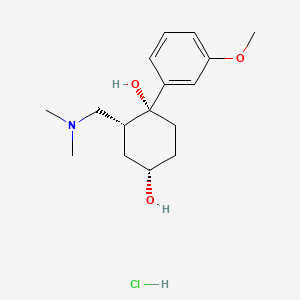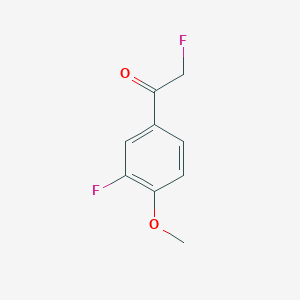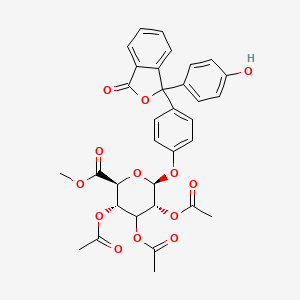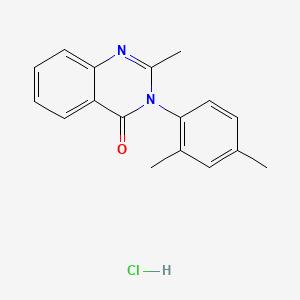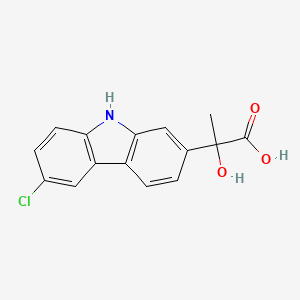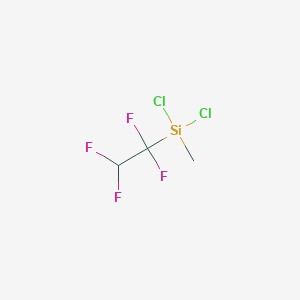
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dichloromethyl(1,1,2,2-tetrafluoroethyl)-, also known as dichloromethyl(1,1,2,2-tetrafluoroethyl)silane, is an organosilicon compound with the molecular formula C3H4Cl2F4Si. This compound is characterized by the presence of both silicon and fluorine atoms, which impart unique chemical properties. It is primarily used in research and development settings and has applications in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane typically involves the reaction of methyl dichlorosilane with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows: [ \text{CH}_3\text{SiCl}_2 + \text{C}_2\text{F}_4 \rightarrow \text{C}_3\text{H}_4\text{Cl}_2\text{F}_4\text{Si} ]
Industrial Production Methods
Industrial production methods for dichloromethyl(1,1,2,2-tetrafluoroethyl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving the use of specialized reactors and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Addition Reactions: The compound can participate in addition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving dichloromethyl(1,1,2,2-tetrafluoroethyl)silane include fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane. These products are often used as intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Industry: Utilized in the production of specialized coatings and materials with unique properties
Mecanismo De Acción
The mechanism of action of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane involves its interaction with various molecular targets. The silicon atom can form bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methyl dichlorosilane (CH3SiCl2): A precursor in the synthesis of dichloromethyl(1,1,2,2-tetrafluoroethyl)silane.
Tetrafluoroethylene (C2F4): Another precursor used in the synthesis.
Trifluoro(1,1,2,2-tetrafluoroethyl)silane: A related compound with similar properties.
Uniqueness
Dichloromethyl(1,1,2,2-tetrafluoroethyl)silane is unique due to the combination of silicon and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
422-69-5 |
|---|---|
Fórmula molecular |
C3H4Cl2F4Si |
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
dichloro-methyl-(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C3H4Cl2F4Si/c1-10(4,5)3(8,9)2(6)7/h2H,1H3 |
Clave InChI |
DNTIELRTZGGEAE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C(C(F)F)(F)F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


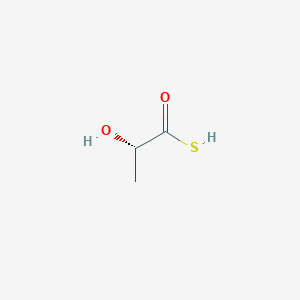
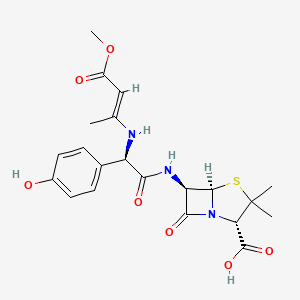
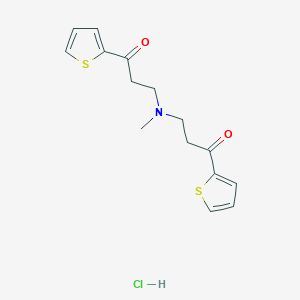
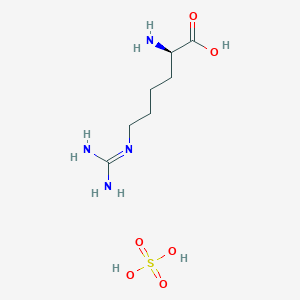
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
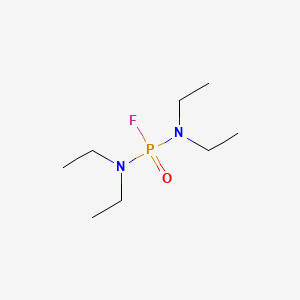
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
